molecular formula C5H3N5O3 B3047109 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 13538-84-6

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B3047109
CAS No.: 13538-84-6
M. Wt: 181.11
InChI Key: MZWNCGFJUDIDKU-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

The molecular architecture of 3-hydroxypyrimido[4,5-e]triazine-6,8(5H,7H)-dione ($$C5H4N4O3$$, MW 181.11 g/mol) features a bicyclic system where pyrimidine and 1,2,4-triazine rings share two adjacent nitrogen atoms (Figure 1). This fusion creates distinct electronic environments:

  • The pyrimidine moiety contributes π-electron density, enabling charge-transfer interactions.
  • The triazine ring’s electron-deficient nature facilitates nucleophilic substitutions at C-2 and C-4 positions.
  • The hydroxyl group at C-3 and diketone functionalities at C-6/C-8 provide hydrogen-bond donors and acceptors, critical for molecular recognition in biological systems.

Table 1: Comparative structural features of pyrimido-triazine-dione derivatives

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target compound 3-OH, 6,8-diketone 181.11 Hydroxyl, diketone
3-Amino-5,7-dimethyl analog 3-NH₂, 5,7-CH₃ 208.18 Amino, methyl, diketone

The presence of multiple hydrogen-bonding sites distinguishes this compound from simpler triazines, allowing for three-dimensional interactions with biological targets such as enzymes. For instance, the hydroxyl group’s orientation influences binding to d-amino acid oxidase through polar contacts with arginine residues. Additionally, the planar fused-ring system enables stacking interactions with aromatic amino acids, a feature exploited in kinase inhibitor design.

Historical Evolution of Pyrimido-Triazine-Dione Scaffolds

The synthesis of pyrimido-triazine-diones traces back to mid-20th-century efforts to develop nitrogen-rich heterocycles for dye chemistry. Early methods involved cyclocondensation of barbituric acid derivatives with triazine precursors under strongly acidic conditions, yielding low quantities of impure products. A paradigm shift occurred in the 1980s with the introduction of sodium-ethanol mediated reactions, which improved yields to 60–75% by facilitating deprotonation and cyclization in a single step.

Key milestones include:

  • 1963 : First reported synthesis of chlorinated pyrimido-triazine derivatives via thermal decomposition of azide intermediates.
  • 2001 : Development of regioselective alkylation protocols enabling functionalization at C-5 and C-7 positions.
  • 2024 : Application of microwave-assisted synthesis to produce gram-scale quantities with >90% purity, addressing previous scalability limitations.

The scaffold’s biomedical relevance became apparent in the 2010s when derivatives demonstrated sub-micromolar inhibition of Mycobacterium tuberculosis serine-threonine kinases, highlighting potential as antitubercular agents. Concurrently, computational studies revealed the diketone moiety’s ability to chelate metal ions, spurring interest in catalytic applications.

Academic Research Trends and Knowledge Gaps

Current literature emphasizes four research domains:

  • Medicinal Chemistry :
    • Design of DAAO inhibitors for neurodegenerative disease treatment, leveraging the hydroxyl group’s hydrogen-bonding capacity.
    • Synthesis of antimicrobial analogs via C-5 halogenation, with fluorinated derivatives showing 0.25–62.5 µg/mL MIC against drug-resistant Staphylococcus aureus.
  • Materials Science :

    • Exploration as organic semiconductor precursors due to extended π-conjugation.
    • Development of metal-organic frameworks (MOFs) using diketone-metal coordination.
  • Synthetic Methodology :

    • Photocatalytic C–H functionalization to introduce aryl groups at C-7.
    • Enzymatic resolution of racemic mixtures using lipases.
  • Computational Modeling :

    • Density functional theory (DFT) studies predicting redox potentials (-1.2 to +0.8 V vs. SCE) relevant for battery applications.

Despite progress, critical gaps persist:

  • Structural Dynamics : Limited data on tautomeric equilibria between keto-enol forms in solution.
  • In Vivo Pharmacology : No published pharmacokinetic profiles or toxicity studies beyond in vitro cytotoxicity assays.
  • Materials Characterization : Absence of single-crystal X-ray structures hindering precise electronic structure analysis.

Properties

IUPAC Name

2,5-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWNCGFJUDIDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNC(=O)N=C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281554
Record name SBB014559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-84-6
Record name NSC21959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB014559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include heating and the use of specific solvents to facilitate the condensation process.

Another method involves the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be substituted with various nucleophiles to yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 3-substituted derivatives, while oxidation can produce 3-alkylsulfonyl derivatives .

Scientific Research Applications

Pharmacological Applications

Inhibition of D-amino Acid Oxidase (DAAO)

Research has shown that derivatives of 3-hydroxypyrimido[4,5-e][1,2,4]triazine can act as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme linked to neurodegenerative conditions. For instance, a series of synthesized compounds demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects against DAAO. One notable derivative was found to enhance plasma levels of D-serine in mice when co-administered, suggesting its potential as a pharmacoenhancer in treating schizophrenia and other cognitive disorders .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Inhibitors targeting cystathionine beta-synthase (CBS) have been developed to mitigate neurotoxicity associated with excessive hydrogen sulfide production. Compounds derived from 3-hydroxypyrimido[4,5-e][1,2,4]triazine have shown promise in reducing neurotoxic effects in cellular models .

Agricultural Applications

Plant Protection Agents

Recent studies have explored the use of 3-hydroxypyrimido[4,5-e][1,2,4]triazine derivatives as protective agents against certain plant pathogens. The synthesis of fluorinated hybrid molecules containing this compound has been reported to enhance protective effects against fungal infections in crops. These compounds could serve as environmentally friendly alternatives to traditional pesticides .

Chemical Synthesis and Material Science

Building Blocks for Organic Synthesis

3-Hydroxypyrimido[4,5-e][1,2,4]triazine serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions to form more complex molecules. This characteristic makes it valuable in the development of new materials and pharmaceuticals .

Case Studies and Research Findings

StudyApplicationFindings
DAAO InhibitionPotent inhibitors with IC50 values in the nanomolar range; enhanced D-serine levels when co-administered.
NeuroprotectionReduces neurotoxic effects associated with CBS activity; potential therapeutic applications in neurodegenerative diseases.
AgricultureEffective against specific plant pathogens; potential use as a bio-pesticide.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below highlights key structural variations among pyrimido-triazine-dione derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference ID
3-Hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione (Target) 3-OH C₆H₄N₆O₃ 208.12 (calculated) Hydroxyl group at position 3 -
3-Amino-5,7-dimethyl-pyrimido[4,5-e]-1,2,4-triazine-6,8-dione 3-NH₂, 5-CH₃, 7-CH₃ C₇H₈N₆O₂ 208.18 Amino and methyl groups enhance stability
7-(4’-Cl-phenyl)-3-(4’-OMe-phenyl)-pyrimido[4,5-e]triazine-6,8-dione 7-(4-ClC₆H₄), 3-(4-MeOC₆H₄) C₁₈H₁₂ClN₅O₃ 381.77 Bulky aryl substituents improve lipophilicity
3,5,7-Trimethyl-1,1-dioxide-thiadiazine-pyrimidine-dione 3,5,7-CH₃, 1,1-dioxide, thiadiazine C₈H₁₀N₄O₄S 258.25 Thiadiazine ring alters electronic properties
5,7-Dimethyl-pyrimido[4,5-e]-as-triazine-3,6,8-trione monohydrate 5,7-CH₃, hydrate C₇H₁₀N₆O₄·H₂O 262.20 Methyl groups and hydrate form enhance crystallinity

Key Observations :

  • The 3-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to amino or methyl substituents .
  • Aryl substituents (e.g., 4-chlorophenyl in ) introduce steric bulk and modulate bioactivity by interacting with hydrophobic enzyme pockets.
  • Heterocycle variations (e.g., thiadiazine in ) reduce aromaticity and alter reactivity profiles.

Key Observations :

  • Nanocatalysts (e.g., silica-supported sulfonic acid in ) improve regioselectivity and reduce reaction times.
  • Microwave techniques offer rapid, solvent-free synthesis with high efficiency.
  • The target compound’s synthesis may require post-functionalization (e.g., hydroxylation) of preassembled cores.

Key Observations :

  • The 3-hydroxy group may enhance solubility but reduce cell permeability compared to lipophilic aryl or methyl derivatives.
  • Pyrano-pyrimidine-diones exhibit superior enzyme inhibition due to planar fused-ring systems.
  • Amino substituents (e.g., in ) improve bioavailability and interaction with biological targets.

Biological Activity

The compound 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione , also known by its CAS number 13538-84-6, is a member of the pyrimidine and triazine family of heterocyclic compounds. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5_5H3_3N5_5O3_3
  • Molecular Weight : 181.11 g/mol
  • CAS Number : 13538-84-6

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. The This compound has been studied for its potential in inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have highlighted its interaction with phosphatidylinositol 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
    • It induces apoptosis through various intracellular signaling pathways, leading to cell cycle arrest and subsequent cell death .
  • Case Studies :
    • In a study focusing on colon cancer cell lines (DLD-1 and HT-29), a related triazine derivative demonstrated time- and dose-dependent cytotoxicity. This suggests that similar compounds might exhibit comparable effects against various cancer types .
    • Another investigation revealed that compounds based on the triazine scaffold exhibited strong anti-proliferative activity against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and LNCaP (prostate cancer) .

Enzymatic Inhibition

The biological activity of This compound extends beyond anticancer properties; it also includes inhibition of various enzymes.

  • Enzyme Targets :
    • The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and topoisomerases, both of which are important targets in cancer therapy due to their roles in regulating gene expression and DNA replication .
    • Additionally, it has been reported to interfere with angiogenesis processes by inhibiting specific growth factors involved in tumor vascularization .

Antimicrobial Properties

Emerging research indicates that triazine derivatives may possess antimicrobial properties. The structural modifications present in This compound could enhance its effectiveness against bacterial and fungal pathogens.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerPI3K inhibition ,
Apoptosis InductionIntracellular signaling
Enzymatic InhibitionHDACs & Topoisomerases ,
AntimicrobialPotential against pathogens

Q & A

Q. What advanced separation techniques improve purity of stereoisomers or tautomers?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to resolve enantiomers .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
  • Membrane Separation : Apply nanofiltration membranes with tailored pore sizes to isolate tautomers based on molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
Reactant of Route 2
Reactant of Route 2
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

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